molecular formula C13H12O3 B8480789 Methyl 3-methoxy-1-naphthoate

Methyl 3-methoxy-1-naphthoate

Cat. No.: B8480789
M. Wt: 216.23 g/mol
InChI Key: BEBCQOOSNKBJHU-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-1-naphthoate is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the third position and a carboxylic acid methyl ester group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-1-naphthoate typically involves the esterification of 3-methoxynaphthalene-1-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include 3-methoxynaphthalene-1-carboxylic acid or 3-methoxynaphthalene-1-aldehyde.

    Reduction: The major product is 3-methoxynaphthalene-1-methanol.

    Substitution: Products vary depending on the nucleophile used, such as 3-hydroxy- or 3-amino-naphthalene-1-carboxylic acid methyl ester.

Scientific Research Applications

Methyl 3-methoxy-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-1-naphthoate depends on its chemical reactivity and interaction with molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the carboxylic acid. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxynaphthalene-1-carboxylic acid: Similar structure but lacks the ester group.

    1-Methoxynaphthalene: Lacks the carboxylic acid ester group.

    2-Methoxynaphthalene-1-carboxylic acid methyl ester: Similar but with the methoxy group at a different position.

Uniqueness

Methyl 3-methoxy-1-naphthoate is unique due to the specific positioning of the methoxy and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 3-methoxynaphthalene-1-carboxylate

InChI

InChI=1S/C13H12O3/c1-15-10-7-9-5-3-4-6-11(9)12(8-10)13(14)16-2/h3-8H,1-2H3

InChI Key

BEBCQOOSNKBJHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)C(=O)OC

Origin of Product

United States

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